LOMOFUNGIN

Description

Structure

2D Structure

3D Structure

Properties

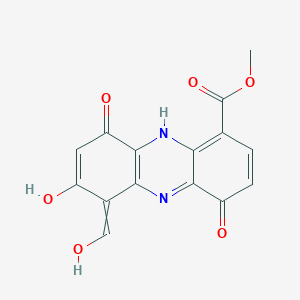

Molecular Formula |

C15H10N2O6 |

|---|---|

Molecular Weight |

314.25 g/mol |

IUPAC Name |

methyl 7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3 |

InChI Key |

YDXARWIJAYOANV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Canonical SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Synonyms |

1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine lomofungin lomondomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Lomofungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a potent, broad-spectrum antibiotic with antifungal, antibacterial, and potential anticancer properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthetic pathway, and its mechanism of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes to support researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Discovery and Producing Organism

This compound was first identified as a novel antimicrobial agent produced by the soil bacterium Streptomyces lomondensis sp. n.[1][2]. The producing strain, designated UC-5022, was isolated from a soil sample, marking the initial discovery of this olive-yellow, crystalline phenazine antibiotic[1][3]. Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a common route for the production of aromatic compounds in bacteria and plants.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces lomondensis S015. This cluster contains 23 open reading frames (ORFs) that orchestrate the step-by-step assembly of the this compound molecule.[4][5] A core set of these genes, designated lphzGFEDCB, shows high similarity to the phenazine biosynthesis genes found in other bacteria and is responsible for synthesizing the basic phenazine core structure from chorismic acid.[4]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process. The pathway begins with chorismic acid, a key intermediate of the shikimate pathway. Through a series of enzymatic reactions catalyzed by the products of the lphz gene cluster, chorismic acid is converted to the phenazine core. Subsequent tailoring enzymes encoded within the BGC then modify this core structure to yield the final this compound molecule. One of the critical tailoring enzymes is Lomo10, a flavin-dependent monooxygenase, which is responsible for the hydroxylation of a precursor at the C-7 position to form this compound.[4][6]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its potent antimicrobial effects by targeting a fundamental cellular process: transcription. It is a well-established inhibitor of DNA-dependent RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template.[7]

The inhibitory action of this compound on RNA polymerase is multifaceted. It has been shown to interact directly with the polymerase enzyme, preventing the initiation and elongation of RNA chains.[7] This disruption of transcription effectively halts protein synthesis and other essential cellular processes, leading to cell death.

Caption: this compound inhibits RNA polymerase, halting transcription.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a Streptomyces lomondensis culture.

-

Fermentation: Inoculate a suitable production medium with a spore suspension or vegetative mycelium of S. lomondensis. Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).

-

Extraction: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the this compound from the culture filtrate and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or butanol.[8][9]

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract containing this compound.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to purify the this compound. This may include:

Gene Knockout of lomo10 in Streptomyces lomondensis

This protocol describes the targeted deletion of the lomo10 gene, which is crucial for the final hydroxylation step in this compound biosynthesis.[4][6]

-

Construction of the Gene Knockout Vector:

-

Amplify the upstream and downstream flanking regions of the lomo10 gene from S. lomondensis genomic DNA using PCR.

-

Clone these flanking regions into a suitable E. coli-Streptomyces shuttle vector containing a selectable marker (e.g., an antibiotic resistance gene). This creates the knockout plasmid.

-

-

Conjugation: Transfer the knockout plasmid from an E. coli donor strain to S. lomondensis via intergeneric conjugation.

-

Selection of Single-Crossover Mutants: Select for exconjugants that have integrated the knockout plasmid into the S. lomondensis chromosome via a single homologous recombination event. This is typically done by plating on a medium containing the appropriate antibiotic.

-

Selection of Double-Crossover Mutants: Culture the single-crossover mutants under non-selective conditions to facilitate a second homologous recombination event, which will result in the deletion of the lomo10 gene. Screen for colonies that have lost the vector backbone and thus the selectable marker.

-

Verification: Confirm the deletion of the lomo10 gene in the double-crossover mutants using PCR and DNA sequencing.

Caption: Workflow for lomo10 gene knockout in S. lomondensis.

Quantitative Data

| Parameter | Value | Reference |

| Producing Organism | Streptomyces lomondensis sp. n. | [1] |

| Chemical Class | Phenazine Antibiotic | [1] |

| Appearance | Olive-yellow crystalline compound | [1] |

| Biosynthetic Precursor | Chorismic Acid | [4] |

| Key Biosynthetic Gene | lomo10 (monooxygenase) | [4][6] |

| Molecular Target | DNA-dependent RNA Polymerase | [7] |

Table 1: Summary of Key Data for this compound

Conclusion

This compound stands as a significant natural product with compelling biological activities. A thorough understanding of its origin, from the producing organism to the intricate details of its biosynthesis and mechanism of action, is crucial for its potential development as a therapeutic agent. This technical guide provides a foundational resource for researchers and professionals, offering detailed information and protocols to facilitate further investigation and exploitation of this promising antibiotic. The provided experimental workflows and visual diagrams aim to enhance comprehension and guide future research endeavors in the field of natural product discovery and development.

References

- 1. This compound, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of the this compound Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the this compound Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the this compound Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 | PLOS One [journals.plos.org]

- 7. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Lomofungin's Inhibition of RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, is a potent inhibitor of DNA-dependent RNA polymerase (RNAP) in both prokaryotic and eukaryotic organisms.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory action. It details the dual modalities of direct enzymatic interaction and divalent cation chelation, which collectively lead to a halt in transcriptional elongation. This document also furnishes comprehensive experimental protocols for studying these inhibitory effects and presents visual representations of the key pathways and workflows. While the qualitative aspects of this compound's mechanism are well-documented, it is important to note that specific quantitative data, such as IC50 and Ki values for RNA polymerase, and high-resolution structural data of the this compound-RNAP complex are not extensively available in the current body of scientific literature.

Introduction

This compound is a broad-spectrum antimicrobial agent effective against fungi, yeasts, and bacteria.[4] Its primary mode of action is the inhibition of nucleic acid synthesis, with a pronounced effect on RNA synthesis.[4][5] The principal target of this compound is the essential enzyme, DNA-dependent RNA polymerase, which is responsible for the transcription of genetic information from DNA to RNA.[1][2] Understanding the intricacies of how this compound disrupts this fundamental process is crucial for its potential development as a therapeutic agent and its use as a tool in molecular biology research.

Mechanism of Action

The inhibitory effect of this compound on RNA polymerase is multifaceted, involving both direct interaction with the enzyme and the sequestration of essential metallic cofactors.

Direct Interaction with RNA Polymerase

This compound directly targets the RNA polymerase enzyme, rather than the DNA template or the nucleotide substrates.[1][2] This interaction is believed to physically impede the enzyme's function. The primary consequence of this binding is the immediate cessation of RNA chain elongation.[1][2] This suggests that this compound may bind at or near a site that is critical for the translocation of the polymerase along the DNA template or for the catalytic addition of nucleotides to the nascent RNA strand. However, the precise binding site of this compound on the RNA polymerase subunits has not yet been elucidated through structural studies.

Chelation of Divalent Cations

A significant aspect of this compound's inhibitory mechanism is its ability to act as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[6][7] These cations are indispensable for the catalytic activity of RNA polymerase. They play a crucial role in the active site, facilitating the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming nucleotide triphosphate (NTP).

By sequestering these essential metal ions, this compound effectively inactivates the catalytic center of the RNA polymerase, thereby preventing the formation of phosphodiester bonds and halting RNA synthesis.[6] It is hypothesized that this compound's chelation of the more loosely bound Mn²⁺ and Mg²⁺ ions is the primary mode of inhibition before any potential interaction with the more tightly bound zinc (Zn²⁺) ions within the enzyme structure.[6]

The interplay between direct binding and cation chelation is a key area of this compound's mechanism that warrants further investigation. It is plausible that the chelation of cations at the active site is a consequence of this compound binding in close proximity.

Impact on the Transcription Cycle

This compound's primary impact is on the elongation phase of the transcription cycle. It does not appear to significantly inhibit the initial binding of RNA polymerase to the promoter (initiation). Instead, it acts on the actively transcribing enzyme, causing a rapid halt to the synthesis of the RNA molecule.[1][2] This leads to the accumulation of truncated RNA transcripts. The inhibition of both ribosomal RNA and messenger RNA synthesis has been observed.[4]

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the inhibition of RNA polymerase by this compound. The following table highlights the absence of this information.

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | Not Reported | E. coli RNA Polymerase | N/A |

| Ki | Not Reported | E. coli RNA Polymerase | N/A |

| Effect on Elongation Rate | Not Quantified | E. coli RNA Polymerase | N/A |

| IC50 | Not Reported | S. cerevisiae RNA Polymerase | N/A |

| Ki | Not Reported | S. cerevisiae RNA Polymerase | N/A |

| Effect on Elongation Rate | Not Quantified | S. cerevisiae RNA Polymerase | N/A |

While specific enzymatic inhibition constants are not available, studies have reported the effective concentrations of this compound that inhibit RNA synthesis in whole cells. For instance, in Saccharomyces cerevisiae, concentrations of 40 μg/ml almost completely halt RNA synthesis after 10 minutes of incubation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the inhibition of RNA polymerase by compounds like this compound.

Purification of E. coli RNA Polymerase

This protocol is adapted from established methods for the large-scale purification of E. coli RNA polymerase.[8][9][10]

Materials:

-

E. coli strain overexpressing RNA polymerase (e.g., BL21(DE3) with a suitable expression plasmid)

-

Lysis Buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.1 M NaCl, 1 mM PMSF)

-

Polyethyleneimine (Polymin P), 10% solution

-

Ammonium sulfate

-

Buffer A (10 mM Tris-HCl pH 7.9, 5% glycerol, 0.1 mM EDTA, 0.1 mM DTT) with varying NaCl concentrations

-

DNA-cellulose column

-

Heparin-agarose column

-

Storage Buffer (10 mM Tris-HCl pH 7.9, 50% glycerol, 0.1 M NaCl, 0.1 mM EDTA, 0.1 mM DTT)

Procedure:

-

Cell Lysis: Resuspend cell pellets in Lysis Buffer and lyse by sonication or with a French press.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Polymin P Precipitation: Slowly add 10% Polymin P solution to the supernatant to a final concentration of 0.3-0.5% while stirring. This precipitates nucleic acids and some proteins, including RNA polymerase.

-

Elution from Polymin P: Pellet the precipitate by centrifugation. Resuspend the pellet in Buffer A containing 0.5 M NaCl to elute the RNA polymerase.

-

Ammonium Sulfate Precipitation: Add solid ammonium sulfate to the eluate to 50-60% saturation to precipitate the RNA polymerase.

-

Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of Buffer A with 0.1 M NaCl and dialyze against the same buffer.

-

DNA-Cellulose Chromatography: Load the dialyzed sample onto a DNA-cellulose column equilibrated with Buffer A + 0.1 M NaCl. Wash the column and elute the RNA polymerase with a linear gradient of NaCl (e.g., 0.1 M to 1.0 M) in Buffer A.

-

Heparin-Agarose Chromatography: Pool the active fractions and apply to a heparin-agarose column for further purification. Elute with a salt gradient.

-

Concentration and Storage: Concentrate the purified RNA polymerase and dialyze against Storage Buffer. Store at -80°C.

In Vitro Transcription Assay

This protocol describes a standard in vitro transcription assay to measure the inhibitory effect of this compound.[11][12]

Materials:

-

Purified E. coli RNA polymerase holoenzyme

-

Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Transcription Buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radiolabeling)

-

This compound stock solution (dissolved in DMSO)

-

Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

-

Reaction Setup: In a microfuge tube, assemble the following reaction mixture on ice:

-

Transcription Buffer (10x)

-

DNA template

-

ATP, GTP, CTP (to final concentration, e.g., 200 µM)

-

UTP (to final concentration, e.g., 20 µM)

-

[α-³²P]UTP

-

This compound or DMSO (vehicle control) at various concentrations

-

Nuclease-free water to the final volume.

-

-

Initiation: Add RNA polymerase holoenzyme to the reaction mixture. Incubate at 37°C for 10-15 minutes to allow for the formation of open promoter complexes and initiation of transcription.

-

Elongation: Start the elongation phase by adding the final nucleotide (if a synchronized start is desired) or by continuing the incubation.

-

Quenching: After the desired time (e.g., 10 minutes), stop the reaction by adding an equal volume of Stop Solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the radiolabeled RNA transcripts by autoradiography. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

DNase I Footprinting Assay

This assay can be used to determine if this compound alters the interaction of RNA polymerase with the DNA template.[13][14][15]

Materials:

-

DNA fragment containing the promoter of interest, end-labeled with ³²P on one strand.

-

Purified RNA polymerase holoenzyme

-

Binding Buffer (e.g., Transcription Buffer without NTPs)

-

This compound or DMSO

-

DNase I

-

Stop Solution (as above)

Procedure:

-

Binding Reaction: Incubate the end-labeled DNA probe with RNA polymerase holoenzyme in Binding Buffer in the presence or absence of this compound. Allow the formation of the RNAP-promoter complex.

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the reaction and incubate for a short period (e.g., 1 minute) to achieve partial digestion.

-

Quenching: Stop the reaction by adding Stop Solution.

-

Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

-

Analysis: Resuspend the DNA pellets in formamide loading dye and separate the fragments on a denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography. The region where RNA polymerase is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram. Changes in the footprint in the presence of this compound would indicate an altered interaction between RNAP and the DNA.

Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

Conclusion and Future Directions

This compound is a potent inhibitor of RNA polymerase that functions through a dual mechanism of direct enzyme interaction and chelation of essential divalent cations, leading to a halt in transcription elongation. While these qualitative aspects are established, there is a notable lack of quantitative and high-resolution structural data in the existing literature.

Future research should focus on:

-

Quantitative Inhibition Studies: Determining the IC50 and Ki values of this compound for both prokaryotic and eukaryotic RNA polymerases to quantify its potency.

-

Kinetic Analysis: Measuring the effect of this compound on the rate of transcription elongation to understand the dynamics of inhibition.

-

Structural Biology: Obtaining high-resolution structures of the RNA polymerase-Lomofungin complex to identify the precise binding site and the conformational changes induced by the inhibitor.

-

Mechanism of Chelation: Investigating the specific interactions of this compound with the divalent cations in the active site of the enzyme.

Addressing these knowledge gaps will provide a more complete picture of this compound's mechanism of action and could facilitate its development as a molecular probe or a therapeutic agent.

References

- 1. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lomofungine as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Chelation of divalent cations by this compound: role in inhibition of nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Purification of bacterial RNA polymerase: tools and protocols. | Semantic Scholar [semanticscholar.org]

- 11. neb.com [neb.com]

- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNase I footprinting [gene.mie-u.ac.jp]

- 14. neb.com [neb.com]

- 15. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]

Lomofungin as a Chelating Agent for Divalent Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, exhibits broad-spectrum antifungal and antibacterial activity.[1][2] Its primary mechanism of action is the potent inhibition of RNA synthesis in both prokaryotic and eukaryotic cells.[2][3][4][5] This inhibition is not due to direct interaction with the RNA polymerase or the DNA template, but rather through the chelation of essential divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺), which are critical cofactors for RNA polymerase activity.[6] This technical guide provides a comprehensive overview of this compound's function as a chelating agent, detailing its impact on biological systems, experimental protocols for its study, and a summary of its known interactions with divalent cations.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₀N₂O₆ and the IUPAC name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate, is a crystalline, olive-yellow compound.[1][7] It was first isolated from Streptomyces lomondensis sp. n. and was noted for its in vitro inhibitory activity against a variety of pathogenic fungi, yeasts, and bacteria.[1][2] Early studies on its mode of action revealed a preferential and rapid inhibition of RNA synthesis over DNA and protein synthesis.[3][4][8] This specific inhibitory profile has made this compound a valuable tool in molecular biology for studying transcriptional processes.

The key to this compound's biological activity lies in its chemical structure, which contains multiple hydroxyl and carbonyl groups that can effectively coordinate with divalent metal ions, acting as a potent chelating agent.

Mechanism of Action: Divalent Cation Chelation

The primary mechanism by which this compound inhibits RNA synthesis is through the chelation of divalent cations that are essential for the catalytic activity of RNA polymerases.[6] RNA polymerases are metalloenzymes that require divalent cations, typically Mg²⁺ or Mn²⁺, for several key functions:

-

Phosphodiester Bond Formation: The metal ions are directly involved in the catalysis of the formation of phosphodiester bonds between nucleotides.

-

Enzyme Conformation: Divalent cations help maintain the proper conformation of the active site of the RNA polymerase.

-

Substrate Binding: They facilitate the correct positioning of the nucleotide triphosphates (NTPs) in the active site.

This compound's high affinity for these cations effectively sequesters them from the cellular environment, leading to a depletion of the available pool of these essential cofactors for RNA polymerase.[6] This leads to a rapid cessation of RNA synthesis.[3][4]

Putative Impact on Cellular Signaling Pathways

The chelation of divalent cations by this compound is not limited to its effect on RNA polymerase. Divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺) are crucial second messengers and structural components in a multitude of cellular signaling pathways. While direct experimental evidence linking this compound to the modulation of specific signaling pathways is limited, its ability to chelate these cations suggests a potential for broader effects on cellular function.

One such pathway that could be affected is the Calcium-Calcineurin signaling pathway in fungi. This pathway is critical for stress responses, morphogenesis, and virulence.[5][9] A disruption in Ca²⁺ homeostasis could lead to aberrant signaling and contribute to the antifungal activity of this compound.

Caption: Putative effect of this compound on the fungal Calcium-Calcineurin signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in responding to various cellular stresses, including cell wall damage. The activity of some kinases in this pathway can be dependent on divalent cations.

Data Presentation: Divalent Cation Chelation Parameters

Quantitative data on the binding affinities of this compound for various divalent cations is not extensively available in the current literature. However, the following table is presented as a template to summarize such data once it becomes available through experimental determination. The parameters listed are crucial for understanding the thermodynamics and stoichiometry of the chelation reaction.

| Divalent Cation | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

| Mg²⁺ | Data not available | Data not available | Data not available | Data not available |

| Mn²⁺ | Data not available | Data not available | Data not available | Data not available |

| Ca²⁺ | Data not available | Data not available | Data not available | Data not available |

| Zn²⁺ | Data not available | Data not available | Data not available | Data not available |

| Cu²⁺ | Data not available | Data not available | Data not available | Data not available |

Explanation of Parameters:

-

Dissociation Constant (Kd): A measure of the binding affinity between this compound and the divalent cation. A smaller Kd value indicates a stronger binding affinity.

-

Stoichiometry (n): The molar ratio of the divalent cation to this compound in the complex.

-

Enthalpy Change (ΔH): The heat released or absorbed during the binding reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

-

Entropy Change (ΔS): The change in the degree of disorder of the system upon binding.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the interaction of this compound with divalent cations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (divalent cation) to a macromolecule (this compound), allowing for the determination of Kd, n, ΔH, and ΔS in a single experiment.

Experimental Workflow:

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Methodology:

-

Solution Preparation:

-

Prepare a solution of this compound (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a solution of the divalent cation salt (e.g., 1 mM MgCl₂) in the exact same buffer. It is critical to match the buffer composition to avoid heats of dilution.

-

Degas both solutions to prevent air bubbles in the ITC cell and syringe.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 500 rpm).

-

Set the injection parameters (e.g., 20 injections of 2 µL each, with a 180-second spacing between injections).

-

-

Experiment Execution:

-

Load the this compound solution into the sample cell and the cation solution into the injection syringe.

-

Perform an initial equilibration period.

-

Initiate the titration run.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of cation to this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study the chelation of divalent cations by this compound by monitoring changes in the absorbance spectrum of this compound upon addition of the metal ion.

Methodology:

-

Spectral Scan:

-

Dissolve this compound in a suitable buffer and record its UV-Vis absorbance spectrum (e.g., from 200 to 600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

-

Titration:

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the divalent cation.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the predetermined λmax.

-

-

Data Analysis:

-

Plot the change in absorbance (ΔA) versus the concentration of the divalent cation.

-

The resulting binding curve can be analyzed using various models (e.g., the Benesi-Hildebrand method) to determine the binding constant and stoichiometry of the complex.

-

Fluorescence Spectroscopy

If this compound's fluorescence properties are altered upon binding to a divalent cation, fluorescence spectroscopy can be a highly sensitive method to determine binding affinity.

Methodology:

-

Fluorescence Spectra:

-

Record the excitation and emission spectra of a this compound solution to determine the optimal excitation and emission wavelengths.

-

-

Titration:

-

To a solution of this compound with a fixed concentration, incrementally add small aliquots of a concentrated solution of the divalent cation.

-

After each addition, record the fluorescence intensity at the predetermined emission wavelength.

-

-

Data Analysis:

-

Correct the fluorescence data for any inner filter effects.

-

Plot the change in fluorescence intensity versus the concentration of the divalent cation.

-

Fit the data to a suitable binding equation (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant.

-

Conclusion

This compound's potent antimicrobial activity is intrinsically linked to its ability to act as a chelating agent for essential divalent cations. This mechanism, primarily targeting the inhibition of RNA synthesis, underscores the critical role of metal ions in fundamental cellular processes. While the qualitative aspects of this chelation are well-established, a significant opportunity exists for further research to quantify the thermodynamic and kinetic parameters of this compound's interactions with a range of divalent cations. Such data, obtainable through the experimental protocols outlined in this guide, would provide a deeper understanding of its mechanism of action and could inform the development of novel therapeutic agents that target metalloenzymes or disrupt metal ion homeostasis in pathogenic organisms. The potential for this compound to impact cellular signaling pathways through cation chelation also warrants further investigation.

References

- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 2. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. azom.com [azom.com]

- 9. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Lomofungin Biosynthetic Gene Cluster: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Genetic Blueprint for a Potent Phenazine Antibiotic

Lomofungin, a phenazine natural product isolated from Streptomyces lomondensis, has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing its genetic architecture, the proposed biosynthetic pathway, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery, characterization, and engineering of novel bioactive compounds.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a contiguous cluster within the genome of Streptomyces lomondensis S015. Whole-genome sequencing and subsequent bioinformatic analysis have identified a locus spanning approximately 23 open reading frames (ORFs) responsible for the production of this potent antibiotic.[1][2] The identified BGC is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001302.

The this compound BGC comprises a core set of phenazine biosynthetic genes (lphz), genes encoding tailoring enzymes responsible for the unique chemical decorations of the this compound scaffold, and putative regulatory genes.

Core Biosynthetic Genes

The foundation of the this compound molecule is the tricyclic phenazine core, which is synthesized from chorismic acid, a key intermediate of the shikimate pathway. The biosynthesis of the phenazine core is catalyzed by a conserved suite of enzymes encoded by the lphz genes. In the this compound BGC, this core set includes lphzB, lphzC, lphzD, lphzE, lphzF, and lphzG.[1] These genes show significant homology to the well-characterized phz gene clusters found in other phenazine-producing bacteria, such as Pseudomonas species.

Tailoring Enzymes

The structural diversity and biological activity of phenazine natural products are largely determined by the activity of tailoring enzymes that modify the basic phenazine scaffold. The this compound BGC contains several genes predicted to encode such enzymes. Key among these are:

-

lomo9 : This gene encodes a putative acyl-CoA dehydrogenase.[1]

-

lomo10 : A flavin-dependent monooxygenase encoded by lomo10 is responsible for a critical hydroxylation step in the late stages of this compound biosynthesis.[1] Gene knockout studies have confirmed its role in the conversion of a precursor to the final this compound structure.[1]

-

Other Tailoring Enzymes: The cluster also contains genes predicted to encode methyltransferases, oxidoreductases, and other modifying enzymes that contribute to the final chemical structure of this compound. The recent characterization of the cluster through heterologous expression has led to the identification of several phenazine derivatives, shedding light on the functions of these tailoring enzymes.

Regulatory Genes

The expression of the this compound BGC is likely to be tightly regulated to ensure its production occurs at the appropriate time and in response to specific environmental or physiological cues. The cluster contains putative regulatory genes, including those belonging to the LysR and TetR families of transcriptional regulators. These regulators are common in bacterial secondary metabolite gene clusters and are known to control the expression of the biosynthetic genes in response to various signals. The precise regulatory network governing this compound biosynthesis is an active area of research.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the shikimate pathway, which provides the precursor chorismic acid. The core phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC), is then assembled by the action of the Lphz enzymes. Subsequent tailoring reactions, including hydroxylations, and other modifications, are carried out by the dedicated tailoring enzymes encoded within the BGC to yield the final this compound product.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on enzyme kinetics and production titers. While detailed kinetic parameters for all enzymes in the pathway are not yet available, this section aims to compile the existing quantitative information to facilitate comparative analysis and guide future research.

Table 1: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Homology |

| lphzB | Phenazine biosynthesis protein | PhzB |

| lphzC | 2,3-dihydro-3-hydroxyanthranilate isomerase | PhzC |

| lphzD | 6-amino-5-hydroxycyclohex-1-ene-1-carboxylate synthase | PhzD |

| lphzE | Isochorismate synthase | PhzE |

| lphzF | trans-2,3-dihydro-3-hydroxyanthranilate isomerase | PhzF |

| lphzG | Pyridoxamine 5'-phosphate oxidase family protein | PhzG |

| lomo9 | Acyl-CoA dehydrogenase | Acyl-CoA dehydrogenase |

| lomo10 | Flavin-dependent monooxygenase | Monooxygenase |

| lomo14 | NAD(P)H-dependent oxidoreductase | Oxidoreductase |

| lomoR1 | LysR family transcriptional regulator | LysR family transcriptional regulator |

| lomoR2 | TetR family transcriptional regulator | TetR family transcriptional regulator |

Note: This table represents a selection of genes from the cluster with proposed functions based on homology and experimental evidence.

Experimental Protocols

The characterization of the this compound BGC has been achieved through a combination of genetic, molecular, and analytical techniques. This section provides an overview of the key experimental protocols employed in these studies.

Identification and Bioinformatic Analysis of the BGC

The initial identification of the this compound BGC was accomplished through whole-genome sequencing of S. lomondensis S015. The resulting genomic data was then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters. Homology searches using BLAST (Basic Local Alignment Search Tool) were performed to assign putative functions to the identified ORFs by comparing them to genes in public databases.

Caption: Workflow for BGC identification and analysis.

Gene Inactivation and Complementation

To experimentally validate the function of specific genes within the BGC, targeted gene inactivation is performed. This typically involves the creation of a gene knockout mutant by replacing the target gene with an antibiotic resistance cassette via homologous recombination. The resulting mutant is then cultured, and its metabolic profile is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect any changes in the production of this compound or the accumulation of intermediates.

For complementation, the wild-type copy of the inactivated gene is reintroduced into the mutant strain on an expression vector. Restoration of this compound production in the complemented strain confirms the function of the gene.

Heterologous Expression of the BGC

A powerful strategy for characterizing BGCs and producing novel analogs is heterologous expression. This involves cloning the entire this compound BGC into a suitable expression vector and introducing it into a heterologous host, such as Streptomyces coelicolor M1152, which is a well-characterized model organism that does not produce phenazines. Successful expression of the BGC in the heterologous host leads to the production of this compound and related phenazine derivatives, which can then be isolated and structurally characterized. This approach also facilitates the engineering of the BGC to produce novel compounds with potentially improved therapeutic properties.

Caption: Workflow for heterologous expression of the BGC.

Signaling Pathways and Regulation

The production of secondary metabolites in Streptomyces is a complex process that is tightly regulated by a variety of signaling pathways. These pathways integrate information about the nutritional status of the cell, population density, and other environmental cues to control the expression of BGCs. While the specific regulatory network for this compound is still under investigation, it is likely to involve a hierarchical cascade of regulatory proteins.

The presence of LysR and TetR family transcriptional regulators within the this compound BGC suggests that these proteins play a direct role in controlling the expression of the biosynthetic genes. LysR-type regulators are often autoregulatory and can act as either activators or repressors in the presence of small molecule co-inducers. TetR-family regulators typically function as repressors that are inactivated upon binding to a specific ligand, often an intermediate or product of the biosynthetic pathway.

Caption: Logical relationship of this compound BGC regulation.

Conclusion

The elucidation of the this compound biosynthetic gene cluster and the ongoing characterization of its constituent genes and their products are providing valuable insights into the biosynthesis of this important class of natural products. The information presented in this technical guide serves as a foundation for future research aimed at understanding the intricate details of this compound biosynthesis, unraveling its regulatory networks, and harnessing its biosynthetic machinery for the production of novel and improved therapeutic agents. The continued application of synthetic biology and metabolic engineering approaches holds great promise for unlocking the full potential of the this compound BGC and other phenazine biosynthetic pathways.

References

Lomofungin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a naturally occurring antibiotic with a distinctive phenazine structure, first isolated from Streptomyces lomondensis.[1][2][3] This potent small molecule has garnered significant interest within the scientific community due to its broad-spectrum activity against a variety of fungi, yeasts, and bacteria, as well as its cytotoxic effects on cancer cell lines.[1] Its primary mechanism of action involves the inhibition of nucleic acid synthesis, making it a valuable tool for studying cellular processes and a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a substituted phenazine core. Its systematic IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. The key structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |

| Chemical Formula | C₁₅H₁₀N₂O₆ | |

| Molecular Weight | 314.25 g/mol | |

| CAS Number | 26786-84-5 | |

| Appearance | Acidic, olive-yellow crystalline compound | [2][3][4] |

| Melting Point | > 320 °C | [4] |

| Solubility | Soluble in dimethyl formamide, alkaline water, acidic acetone, and acidic methyl ethyl ketone. Slightly soluble in water, methanol, cyclohexane, acetone, ether, and ethyl acetate. | [4] |

| SMILES | COC(=O)c1ccc(O)c2nc3c(C=O)c(O)cc(O)c3nc12 |

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, primarily attributed to its ability to inhibit RNA synthesis.

Antimicrobial Activity

| Organism | Type | MIC Range (µg/mL) | Reference |

| Candida albicans | Yeast | 0.03 - 0.06 (Micafungin, for comparison) | [5] |

| Aspergillus fumigatus | Fungus | 94 - 250 ng/ml (Voriconazole, for comparison) | [6] |

| Staphylococcus aureus | Gram-positive Bacteria | Not specified for this compound; Caspofungin shows activity | [7] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Not specified for this compound; Micafungin shows no inhibition at ≤ 100 µg/mL | [8] |

Note: Specific MIC values for this compound against a wide range of organisms are not consistently reported in the reviewed literature. The provided values for other antifungals and antibacterials offer context for the susceptibility of these organisms.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Not specified for this compound; Other compounds show IC50s in the µM range | [9] |

| 5637 | Bladder Cancer | Not specified for this compound | |

| HTB-26 | Breast Cancer | 10 - 50 (for related compounds) | [10] |

| PC-3 | Pancreatic Cancer | 10 - 50 (for related compounds) | [10] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 (for related compounds) | [10] |

Mechanism of Action: RNA Polymerase Inhibition

The primary molecular target of this compound is DNA-dependent RNA polymerase. Its inhibitory action is not through direct binding to the DNA template but rather by chelating essential divalent cations, specifically Mn²⁺ and Mg²⁺, which are crucial cofactors for the polymerase enzyme. This chelation effectively halts RNA synthesis.

References

- 1. Germ AI | Streptomyces lomondensis [germai.app]

- 2. This compound, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antifungal caspofungin increases fluoroquinolone activity against Staphylococcus aureus biofilms by inhibiting N-acetylglucosamine transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Micafungin effect on Pseudomonas aeruginosa metabolome, virulence and biofilm: potential quorum sensing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lomofungin: A Potent Inhibitor of Nucleic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, has demonstrated significant inhibitory effects on nucleic acid synthesis in a range of organisms, including fungi, yeasts, and bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, with a particular focus on its potent inhibition of DNA-dependent RNA polymerase. This document summarizes key quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and presents visual diagrams of its mechanism of action and associated experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of nucleic acid synthesis.

Introduction

This compound is a well-characterized antibiotic that has been shown to be a potent inhibitor of both DNA and RNA synthesis in Saccharomyces cerevisiae.[1][2][3] Its primary mode of action is the rapid and severe inhibition of RNA synthesis.[4][5] This effect is observed within minutes of cellular exposure and preferentially targets the biosynthesis of ribosomal precursor RNAs and messenger RNAs, with a less pronounced impact on smaller RNA molecules such as 4S and 5S RNA.[2][4][5] While protein synthesis is not directly affected, it is subsequently inhibited as a downstream consequence of the cessation of transcription.[4][5] This document provides a detailed examination of the effects of this compound on nucleic acid synthesis, offering insights into its mechanism, quantitative inhibitory data, and the experimental approaches used to elucidate its function.

Mechanism of Action

This compound's inhibitory effect on transcription stems from a dual mechanism that targets DNA-dependent RNA polymerase.

2.1. Direct Interaction with RNA Polymerase: this compound directly interacts with DNA-dependent RNA polymerase, proving to be a potent inhibitor of the purified enzyme from both Escherichia coli and Saccharomyces.[1][6] This interaction is not with the DNA template itself but with the polymerase, leading to a prompt halt in RNA chain elongation.[1][6]

2.2. Chelation of Divalent Cations: A key aspect of this compound's mechanism is its function as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[7][8] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme, preventing transcription.[7][8] This chelation-based inhibition can occur without direct contact between the inhibitor and the RNA polymerase or the DNA template.[7][8]

Diagram: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's inhibition of RNA synthesis.

Quantitative Data on Inhibitory Effects

Table 1: Inhibition of Nucleic Acid Synthesis in Saccharomyces Protoplasts

| This compound Concentration | Incubation Time | Effect on RNA Synthesis | Citation |

| 40 µg/ml | 10 minutes | Almost completely halted | [4] |

Table 2: Inhibition of Purified DNA-Dependent RNA Polymerases

| Organism | Enzyme | Observation | Citation |

| Escherichia coli | DNA-dependent RNA Polymerase | Potent inhibitor | [1][6] |

| Saccharomyces | Three distinct DNA-dependent RNA Polymerases | Sensitive to inhibition | [1][6] |

Experimental Protocols

The following protocols are based on methodologies described in the foundational research on this compound.

4.1. Assay for Nucleic Acid Synthesis in Yeast Protoplasts

This protocol is adapted from the methods used to study the effects of this compound on Saccharomyces protoplasts.[4]

Objective: To measure the rate of incorporation of radiolabeled precursors into RNA and DNA in the presence and absence of this compound.

Materials:

-

Saccharomyces cerevisiae strain 1016

-

Growth medium (e.g., modified Vogel's medium N)

-

This compound solution

-

Radiolabeled precursors (e.g., ³H-uridine for RNA, ³H-adenine for DNA)

-

Protoplast preparation reagents (e.g., zymolyase)

-

Sorbitol buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Protoplast Preparation:

-

Grow S. cerevisiae to the exponential phase.

-

Prepare protoplasts by treating cells with zymolyase in an appropriate buffer.

-

Wash and resuspend protoplasts in a sorbitol-based medium.

-

-

Inhibition Assay:

-

Pre-incubate protoplast suspensions at 30°C.

-

Add this compound at the desired final concentration (e.g., 40 µg/ml) to the experimental samples. Add a vehicle control to the control samples.

-

At various time points after this compound addition (e.g., 0, 5, 10, 20, 30 minutes), add the radiolabeled precursor to both control and experimental aliquots.

-

-

Measurement of Incorporation:

-

After a short labeling period (e.g., 5 minutes), stop the reaction by adding cold TCA.

-

Precipitate the acid-insoluble material (containing nucleic acids) on ice.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with cold TCA and ethanol to remove unincorporated precursors.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the percentage of inhibition of precursor incorporation in the this compound-treated samples compared to the vehicle-treated controls.

-

Diagram: Experimental Workflow for Nucleic Acid Synthesis Assay

Caption: Workflow for assessing this compound's effect on nucleic acid synthesis.

4.2. In Vitro RNA Polymerase Inhibition Assay

This protocol is a generalized method based on the principles used to demonstrate the direct inhibition of purified RNA polymerase by this compound.[1][6]

Objective: To measure the activity of purified DNA-dependent RNA polymerase in the presence of varying concentrations of this compound.

Materials:

-

Purified DNA-dependent RNA polymerase (from E. coli or Saccharomyces)

-

DNA template (e.g., calf thymus DNA)

-

Reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, β-mercaptoethanol)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, and radiolabeled UTP, e.g., ³H-UTP)

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the reaction buffer, DNA template, and all four ribonucleoside triphosphates (including the radiolabeled UTP).

-

Add varying concentrations of this compound to the experimental tubes and a vehicle control to the control tube.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified RNA polymerase to each tube.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized radiolabeled RNA on ice.

-

-

Quantification:

-

Collect the precipitate on glass fiber filters.

-

Wash the filters extensively with cold TCA and ethanol.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RNA polymerase activity in the presence of each this compound concentration relative to the control.

-

If possible, determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound is a powerful tool for studying the intricacies of nucleic acid synthesis due to its potent and rapid inhibition of DNA-dependent RNA polymerase. Its dual mechanism of direct enzyme interaction and chelation of essential divalent cations makes it an effective inhibitor in both prokaryotic and eukaryotic systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound and similar compounds. Future research could focus on elucidating the precise binding site of this compound on RNA polymerase and exploring its potential as a lead compound for the development of novel antimicrobial or anticancer agents.

References

- 1. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lomofungine as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of ribonucleic acid synthesis in yeast protoplasts: its effect on enzyme formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antimicrobial Spectrum of Lomofungin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin, a lesser-known antibiotic, presents a compelling case for renewed scientific investigation due to its broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the antimicrobial profile of this compound, detailing its activity against a range of microorganisms, its mechanism of action, and the experimental protocols used for its evaluation. The information is curated to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound. This compound is an antimicrobial agent produced by Streptomyces lomondensis sp. n.[1] It is active in vitro against a variety of pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria.[1]

Antimicrobial Spectrum and Potency

This compound exhibits a wide range of antimicrobial activity, demonstrating inhibitory effects against various fungi, yeasts, and bacteria. The potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal and Anti-yeast Activity

This compound has been shown to be effective against a selection of yeasts and fungi. The following table summarizes the available MIC data for this compound against various fungal and yeast species.

| Microorganism | Strain | MIC (µg/mL) |

| Saccharomyces cerevisiae | Various | 5 - 10[2] |

| Mycelial Fungi | Various | 5 - 10[2] |

Note: The available quantitative data for specific fungal and yeast species is limited in the reviewed literature. Further comprehensive studies are required to establish a more detailed antifungal spectrum.

Antibacterial Activity

This compound also demonstrates activity against both gram-positive and gram-negative bacteria. The table below presents the known MIC values for this compound against representative bacterial species.

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | Not Specified | >100 |

| Staphylococcus aureus | Not Specified | 25 |

| Bacillus subtilis | Not Specified | 1.6 |

| Pseudomonas aeruginosa | Not Specified | >100 |

| Salmonella enterica | Not Specified | 50 |

| Proteus vulgaris | Not Specified | 100 |

| Sarcina lutea | Not Specified | 1.6 |

Note: The antibacterial spectrum indicates greater potency against gram-positive bacteria compared to gram-negative bacteria.

Mechanism of Action: Inhibition of RNA Synthesis

The primary mechanism of action of this compound is the inhibition of ribonucleic acid (RNA) synthesis in both prokaryotic and eukaryotic cells.[2][3] This inhibition is achieved through a direct interaction with DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[4][5]

Key aspects of this compound's mechanism of action include:

-

Direct Interaction with RNA Polymerase: this compound directly binds to the RNA polymerase enzyme.[4][5]

-

Inhibition of Chain Elongation: The binding of this compound to RNA polymerase effectively halts the process of RNA chain elongation.[4]

-

No Interaction with DNA Template: The inhibitory action is not a result of this compound binding to the DNA template itself.[4]

-

Chelating Activity: this compound has been shown to be a chelating agent for bivalent cations like Mn2+ and Mg2+, which are essential for RNA polymerase activity. This chelation may contribute to the inhibition of the enzyme.[6]

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on RNA synthesis.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized laboratory methods. The following sections detail the protocols for broth microdilution and agar diffusion assays, which are commonly used to determine the MIC of antimicrobial agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the MIC of an antifungal agent against a specific fungus or yeast. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this method.[7][8][9]

1. Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.

2. Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are prepared and the concentration is adjusted.

-

Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for some molds.

4. MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that shows no visible growth (for fungicidal compounds) or a significant reduction in growth compared to the growth control (for fungistatic compounds).

The following diagram outlines the experimental workflow for the broth microdilution assay.

Caption: Workflow for Broth Microdilution Assay.

Agar Diffusion Method for Antibacterial Susceptibility Testing

The agar diffusion method, often referred to as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized protocols for this method.[10][11][12]

1. Preparation of Agar Plates:

-

Use Mueller-Hinton agar (MHA) with a depth of 4.0 ± 0.5 mm in sterile Petri dishes.[13]

-

Ensure the agar surface is dry before inoculation.

2. Inoculum Preparation:

-

From a pure culture of the test bacterium, pick several morphologically similar colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for E. coli).[10]

-

Use the inoculum within 15 minutes of preparation.[10]

3. Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the adjusted inoculum suspension.

-

For gram-negative bacteria, remove excess fluid by pressing the swab against the inside of the tube.[10]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

4. Application of Antimicrobial Disks:

-

Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

-

Ensure the disks are in firm contact with the agar.

-

Apply disks within 15 minutes of inoculating the plate.[14]

5. Incubation:

-

Invert the plates and incubate them at 35 ± 1°C in ambient air for 16-20 hours.[14]

-

Incubate plates within 15 minutes of disk application.[14]

6. Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints.

The following diagram illustrates the experimental workflow for the agar diffusion assay.

Caption: Workflow for Agar Diffusion Assay.

Conclusion

This compound demonstrates a promising broad-spectrum antimicrobial profile, with a well-defined mechanism of action targeting a fundamental cellular process. While the existing data provides a solid foundation, further research is warranted to fully elucidate its therapeutic potential. Specifically, comprehensive MIC testing against a wider range of clinically relevant and resistant microorganisms is crucial. Detailed studies on its interaction with RNA polymerase at a molecular level could also pave the way for the development of novel derivatives with enhanced efficacy and specificity. This technical guide serves as a valuable resource for scientists and researchers embarking on the further exploration of this compound as a potential antimicrobial agent.

References

- 1. This compound, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lomofungine as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cgspace.cgiar.org [cgspace.cgiar.org]

- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 12. EUCAST: Media Preparation [eucast.org]

- 13. szu.gov.cz [szu.gov.cz]

- 14. nicd.ac.za [nicd.ac.za]

The Cytotoxic Potential of Lomofungin in Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive review of publicly available scientific literature, no specific quantitative data (e.g., IC50 values) on the cytotoxicity of Lomofungin against cancer cell lines could be identified. The information presented herein is based on the known mechanism of action of this compound and established methodologies in cancer research. This document serves as a technical guide to the potential cytotoxic effects of this compound and the experimental approaches to their evaluation.

Introduction

This compound is a microbial metabolite originally identified as a potent antifungal and antibacterial agent.[1] Its primary mechanism of action is the inhibition of RNA synthesis.[1] Specifically, this compound has been shown to be a potent inhibitor of DNA-dependent RNA polymerases, preventing RNA synthesis by directly interacting with the polymerase enzyme.[2] This mode of action suggests a potential for broad cytotoxic effects, including against rapidly proliferating cancer cells that rely heavily on active transcription for their growth and survival. This guide outlines the theoretical basis for this compound's cytotoxicity in cancer cells, details the experimental protocols required to quantify these effects, and visualizes the potential signaling pathways and experimental workflows.

Data Presentation: A Template for Future Research

As no specific IC50 values for this compound in cancer cell lines are currently available in the scientific literature, the following table is provided as a template for researchers to populate as data becomes available. The IC50 (half-maximal inhibitory concentration) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 72 | Data Not Available | |

| e.g., HeLa | Cervical Carcinoma | e.g., 72 | Data Not Available | |

| e.g., A549 | Lung Carcinoma | e.g., 72 | Data Not Available | |

| e.g., Jurkat | T-cell Leukemia | e.g., 48 | Data Not Available |

Experimental Protocols

To assess the cytotoxicity of this compound in cancer cell lines, a series of standardized in vitro assays would be employed. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the highest this compound dose.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

-

Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.

-

Controls: Include a "no-cell" control (medium only for background), a "vehicle" control (cells with solvent), a "low" control (untreated cells), and a "high" control (cells treated with a lysis buffer to induce maximum LDH release).

-

Sample Collection: After the incubation period, a sample of the culture supernatant is carefully collected from each well.

-

LDH Reaction: The collected supernatant is mixed with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically around 490 nm).

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Apoptosis and Cell Cycle Analysis

3.2.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around the estimated IC50 value for a specified time.

-

Cell Harvesting and Staining: Cells (both adherent and floating) are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-